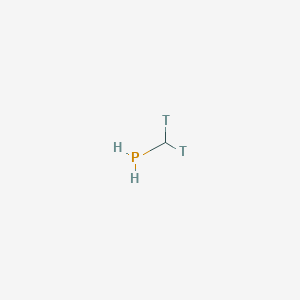
5'-O-DMTr-2'-FU-methyl phosphonamidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves several steps. The starting material, 2’-deoxy-2’-fluorouridine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) group. . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive phosphonamidite group.
Industrial Production Methods
Industrial production of 5’-O-DMTr-2’-FU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMTr-2’-FU-methyl phosphonamidite primarily undergoes substitution reactions, particularly in the context of oligonucleotide synthesis. The phosphonamidite group reacts with the 5’-hydroxyl group of a nucleoside to form a phosphite triester intermediate, which is subsequently oxidized to a phosphate triester .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous acetonitrile under inert atmosphere .
Major Products
The major products formed from these reactions are oligonucleotides with modified nucleosides, which have applications in various fields of research .
Aplicaciones Científicas De Investigación
5’-O-DMTr-2’-FU-methyl phosphonamidite has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The modified nucleosides can alter the properties of the resulting oligonucleotides, such as increased stability and binding affinity to target sequences . These modifications can affect various molecular targets and pathways, including DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-DMTr-2’,2’-difluoro-dC (Bz)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
5’-O-DMTr-2’-O-4’-C-Locked-5-Me-C (Ac) Phosphoramidite: Used in the synthesis of locked nucleic acids, which have enhanced binding affinity and stability.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl phosphonamidite: A purine nucleoside analog with anticancer properties.
Uniqueness
5’-O-DMTr-2’-FU-methyl phosphonamidite is unique due to the presence of a fluorine atom at the 2’ position, which enhances the stability and binding affinity of the resulting oligonucleotides . This makes it particularly valuable in the development of therapeutic agents and diagnostic tools.
Propiedades
Fórmula molecular |
C37H45FN3O7P |
|---|---|
Peso molecular |
693.7 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-fluorooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H45FN3O7P/c1-24(2)41(25(3)4)49(7)48-34-31(47-35(33(34)38)40-22-21-32(42)39-36(40)43)23-46-37(26-11-9-8-10-12-26,27-13-17-29(44-5)18-14-27)28-15-19-30(45-6)20-16-28/h8-22,24-25,31,33-35H,23H2,1-7H3,(H,39,42,43)/t31-,33?,34+,35-,49?/m1/s1 |
Clave InChI |
XUSXWHAYFLUNDK-MGQFFSBOSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(C)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)


![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
